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Compound of Interest

Compound Name: SR-29065

Cat. No.: B15137125

A Comprehensive Guide to REV-ERBa Agonists Beyond SR9009

For researchers and drug development professionals investigating the therapeutic potential of
REV-ERBa, moving beyond the first-generation agonist SR9009 is crucial. While instrumental
in foundational studies, SR9009 possesses limitations, including poor oral bioavailability and
potential REV-ERB-independent effects, prompting the development of novel compounds with
improved pharmacological profiles.[1][2][3] This guide provides a detailed comparison of key
alternative REV-ERBa agonists, supported by experimental data, to inform compound selection
for future research.

Comparative Analysis of REV-ERBa Agonists

The landscape of REV-ERBa agonists has expanded to include several promising alternatives
to SR9009. These compounds vary in their chemical scaffolds, potency, and pharmacokinetic
properties. Below is a summary of key compounds and their reported characteristics.
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Chemical Potency
Compound . Key Features Reference(s)
Class (IC50/EC50/Ki)
Widely studied
first-generation
REV-ERBa IC50:  agonist; poor
o 670 nM, REV- bioavailability;
SR9009 Pyrrolidinone [3][4]
ERBf IC50: 800 reported REV-
nM ERB-
independent
effects.
REV-ERBa IC50:  Analog of
o 790 nM, REV- SR9009 with
SR9011 Pyrrolidinone S [41[5]
ERB IC50: 560 similar in vitro
nM activity.
Early chemical
probe; lacks
GSK4112 _ o
Sulfonamide EC50: 0.4 uM significant [41[5]
(SR6452)
plasma
exposure.
High-affinity
agonist with
improved
) ] specificity and in
Non-porphyrin Ki: 0.16 pM for )
STL1267 ] vivo potency (11051161171
synthetic REV-ERBa
compared to
SR9009; crosses
the blood-brain
barrier.
Tetrahydroisoqui Tetrahydroisoqui Varies A series of [1]
nolines (THIQs) noline agonists

developed to
improve potency
and
bioavailability;

some analogs
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show longer half-
life and lower
plasma

clearance.

GSK2945 Not specified Not specified

Improved
pharmacokinetic

profile suitable [1]
for in vivo

testing.

SR12418 Not specified Not specified

Improved
pharmacokinetic

profile suitable [1]
for in vivo

testing.

In Vitro and In Vivo Performance Data

The efficacy of these agonists is typically evaluated by their ability to repress the transcription

of REV-ERB target genes, most notably BMAL1.

Table 2: Comparative Efficacy of REV-ERBa Agonists
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Compound

Model System

Key Finding Reference(s)

SR9009 & SR9011

HepG2 cells

Suppressed BMAL1
MRNA expression in a
REV-ERBo/B-

dependent manner.

[4]

GSK4112

HEK293 cells

Limited activity in a
Gal4-responsive

luciferase reporter [4]
assay due to no

plasma exposure.

STL1267

HepG2 cells

More efficacious than
SR9009 in repressing
BMAL1 gene

expression.

[8]

STL1267

LPS-stimulated

macrophages

Significantly

suppressed the

expression of the [6]
NLRP3

inflammasome.

SR9009

Diet-induced obese

mice

Decreased obesity by
reducing fat mass and
improving [9]
dyslipidemia and

hyperglycemia.

STL1267

Mice

Significantly reduced
BMALL1 expression in o

the liver 12 hours

post-treatment.

Signaling Pathway and Experimental Workflow

REV-ERBa acts as a transcriptional repressor. Upon agonist binding, it recruits the nuclear

receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3), to its
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DNA response elements in the promoter region of target genes, leading to transcriptional

silencing.[1][6]

REV-ERBa Agonist Binds to
(e.g., STL1267)

Recruits

Click to download full resolution via product page

REV-ERBa agonist signaling pathway.

Target Gene Promoter
Co-repressor Complex

Leads to Transcriptional
Repression

A typical workflow for evaluating novel REV-ERBa agonists involves a series of in vitro and in

Vivo assays to determine potency, efficacy, selectivity, and pharmacokinetic properties.
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In Vitro Evaluation

1. Binding Assay
(e.g., Radioligand displacement)

l

2. Luciferase Reporter Assay
(HEK?293 cells with Gal4-REV-ERB-LBD)

l

3. Target Gene Expression
(qPCR for BMAL1 in HepG2 cells)

l

4. Selectivity Screening
(Panel of other nuclear receptors)

Promising
Candidates

In Vivo Hvaluation
Y

5. Pharmacokinetic Studies
(Mice)

l

6. Target Engagement
(BMALZ1 expression in tissues)

l

7. Disease Model Efficacy
(e.g., Diet-induced obesity)

Click to download full resolution via product page

Workflow for REV-ERBa agonist evaluation.
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Detailed Experimental Protocols

1. Luciferase Reporter Assay for REV-ERBa Activity

e Objective: To determine the potency (IC50/EC50) of a compound in activating REV-ERBa-
mediated transcriptional repression.

e Cell Line: HEK293 cells.
e Plasmids:

o An expression vector for a chimeric protein containing the Gal4 DNA-binding domain
fused to the ligand-binding domain (LBD) of REV-ERBO.

o Areporter plasmid containing a luciferase gene under the control of a Gal4 upstream
activation sequence (UAS).

e Methodology:

o Co-transfect HEK293 cells with the Gal4-REV-ERBa-LBD expression vector and the Gal4-
UAS-luciferase reporter plasmid.

o After transfection, plate the cells into 96-well plates.

o Treat the cells with a serial dilution of the test compound (e.g., from 1 nM to 10 uM) or
vehicle control (DMSO).

o Incubate for 24-48 hours.
o Lyse the cells and measure luciferase activity using a luminometer.

o Normalize luciferase activity to a co-transfected control plasmid (e.g., B-galactosidase) or
to total protein concentration to account for differences in transfection efficiency and cell
number.

o Plot the dose-response curve and calculate the IC50/EC50 value.[4]

2. Quantitative PCR (gPCR) for Target Gene Expression
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Objective: To measure the effect of a REV-ERBa agonist on the mRNA levels of a known
target gene, such as BMALL.

Cell Line: Human hepatocarcinoma cells (HepG2) or other relevant cell types.
Methodology:
o Plate HepG2 cells and allow them to adhere.

o Treat the cells with the test compound at a specific concentration (e.g., 10 uM) or vehicle
control for a defined period (e.g., 6, 12, or 24 hours).

o Isolate total RNA from the cells using a suitable RNA extraction Kit.
o Synthesize cDNA from the RNA using reverse transcriptase.

o Perform qPCR using primers specific for the target gene (BMAL1) and a housekeeping
gene (e.g., GAPDH or ACTB) for normalization.

o Calculate the relative change in gene expression using the AACt method.[4][10]
. In Vivo Mouse Studies for Efficacy and Pharmacokinetics

Objective: To assess the in vivo effects of a REV-ERBa agonist on metabolism, circadian
behavior, and target gene expression in tissues.

Animal Model: C57BL/6J mice are commonly used. For metabolic studies, diet-induced
obese mice are often employed.

Methodology:
o Pharmacokinetics:

» Administer the compound to mice via a relevant route (e.g., intraperitoneal injection or
oral gavage).

» Collect blood samples at various time points post-administration.
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= Analyze plasma concentrations of the compound using LC-MS/MS to determine
parameters like Cmax, Tmax, half-life, and bioavailability.

o Target Engagement and Efficacy:

» Administer the compound or vehicle to mice daily for a specified duration (e.g., 7-14
days).

= Monitor physiological parameters such as body weight, food intake, and locomotor
activity.

» At the end of the study, collect tissues of interest (e.g., liver, skeletal muscle, adipose
tissue) at specific Zeitgeber times (ZT).

» Analyze target gene expression in these tissues using qPCR.

» For metabolic studies, measure plasma levels of glucose, triglycerides, and cholesterol.
[O1[11]

Conclusion

The development of novel REV-ERBa agonists has significantly advanced the field, offering
tools with improved properties over SR9009. Compounds like STL1267 demonstrate higher
potency and better in vivo characteristics, making them valuable for dissecting the physiological
roles of REV-ERBa and exploring its therapeutic potential in metabolic diseases, inflammatory
disorders, and beyond.[1][6] The selection of an appropriate agonist should be guided by the
specific research question, considering factors such as the desired route of administration, the
target tissue, and the need for high specificity. The experimental protocols outlined here
provide a framework for the rigorous evaluation of these and future REV-ERBa modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://utsouthwestern.elsevierpure.com/en/publications/regulation-of-circadian-behaviour-and-metabolism-by-synthetic-rev
https://pmc.ncbi.nlm.nih.gov/articles/PMC10102520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10623616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10154555/
https://www.benchchem.com/product/b15137125?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

1. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC
[pmc.ncbi.nlm.nih.gov]

2. theeagleelite.com [theeagleelite.com]

3. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - PMC
[pmc.ncbi.nlm.nih.gov]

4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC
[pmc.ncbi.nlm.nih.gov]

5. medchemexpress.com [medchemexpress.com]

6. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain -
PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC
[pmc.ncbi.nlm.nih.gov]

9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

10. Frontiers | Rev-erba agonist SR9009 protects against cerebral ischemic injury through
mechanisms involving Nrf2 pathway [frontiersin.org]

11. Rev-erba agonist SR9009 protects against cerebral ischemic injury through mechanisms
involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [alternative compounds to SR-29065 for REV-ERBa
agonism]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15137125#alternative-compounds-to-sr-29065-for-
rev-erb-agonism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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